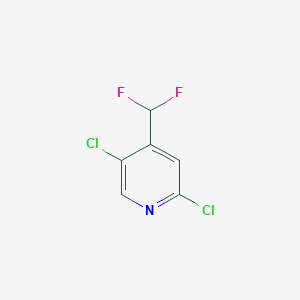

2,5-Dichloro-4-(difluoromethyl)pyridine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,5-dichloro-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHXHQFEKOXQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266487 | |

| Record name | Pyridine, 2,5-dichloro-4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-30-9 | |

| Record name | Pyridine, 2,5-dichloro-4-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,5-dichloro-4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

A summary of yields from vapor-phase reactions on picoline substrates (similar pyridine methyl derivatives) is provided below:

| Substrate | Fluidized Bed Temp (°C) | Empty Phase Temp (°C) | Trifluoromethylpyridine Yield (%) | Chloro(trifluoromethyl)pyridine Yield (%) | Dichloro(trifluoromethyl)pyridine Yield (%) |

|---|---|---|---|---|---|

| 3-Picoline | 335 | 320 | 86.4 | 6.6 | 0.0 |

| 3-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |

| 2-Picoline | 350–360 | N/A | 71.3 | 11.1 | 2.4 |

| 2-Picoline | 450 | N/A | 5.4 | 62.2 | 13.9 |

Note: Data adapted from studies on trifluoromethylpyridine derivatives, relevant for understanding reaction conditions and yields.

Alternative Synthetic Approaches

- Construction of the pyridine ring from trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride.

- Direct introduction of trifluoromethyl or difluoromethyl groups using trifluoromethyl copper reagents reacting with halopyridines.

- These methods are less commonly used for this specific compound but are important in the broader context of fluorinated pyridine chemistry.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chlorination of 2-chloro-5-(chloromethyl)pyridine + fluorination | 2-chloro-5-(chloromethyl)pyridine | Chlorine gas, antimony trichloride, hydrogen fluoride | 75–140°C chlorination, fluorination under HF gas | High selectivity, good product purity | Requires handling of toxic gases and catalysts |

| Vapor-phase chlorination/fluorination of picolines | 2-, 3-, or 4-picoline | Chlorine, fluorine sources, fluidized-bed catalyst | 320–450°C | Continuous process, scalable | High temperature, complex reactor design |

| Ring construction from trifluoromethyl building blocks | Trifluoromethyl acetates or chlorides | Various reagents | Multi-step organic synthesis | Versatile for derivatives | More complex, lower overall yield |

| Direct substitution with trifluoromethyl copper reagents | Halopyridines | Trifluoromethyl copper species | Mild conditions | Direct introduction of CF3 groups | Limited substrate scope |

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-4-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

2,5-Dichloro-4-(difluoromethyl)pyridine serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : The compound can be utilized in Suzuki and Sonogashira coupling reactions to form carbon-carbon bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals .

- Synthesis of Fluorinated Compounds : The difluoromethyl group enhances the lipophilicity of derivatives, making them more effective in biological systems.

Biology

Research indicates that this compound exhibits significant biological activities:

- Agrochemical Applications : It has been studied for its herbicidal and fungicidal properties. The difluoromethyl group enhances its ability to inhibit specific biochemical pathways in target organisms, making it valuable for agricultural use.

- Antimicrobial Activity : Similar compounds have demonstrated moderate antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans. The presence of electron-withdrawing groups like chlorine can intensify these properties.

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate. Its unique chemical properties may lead to the development of new therapeutic agents targeting various diseases.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organisms | IC50 (µM) |

|---|---|---|---|

| This compound | Herbicidal | Various weeds | Not specified |

| Pyridine Derivative A | Antibacterial | E. coli, S. aureus | 20 |

| Pyridine Derivative B | Antifungal | C. albicans | 15 |

| Pyridine Derivative C | Antiviral | SARS-CoV-2 | 10 |

Antimicrobial Studies

A study demonstrated that derivatives of pyridine exhibited varying degrees of antimicrobial activity against a panel of bacteria and fungi. Modifications to the pyridine structure could enhance efficacy against resistant strains.

Pharmacokinetic Studies

Investigations into the pharmacokinetics of fluorinated derivatives revealed improved metabolic stability and blood-brain barrier penetration, suggesting potential for development as central nervous system-active agents .

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2,5-Dichloro-4-(difluoromethyl)pyridine and its analogs:

Key Observations:

Substituent Positioning: The 2,5-dichloro-4-CF₂H isomer has halogens at positions 2 and 5, creating steric hindrance near the pyridine nitrogen. 4-Chloro-2,5-difluoropyridine replaces the difluoromethyl group with a single chlorine and two fluorines, reducing steric bulk and molecular weight .

Electronic Effects: The difluoromethyl group in both dichloro isomers introduces strong electron-withdrawing effects, which may reduce the basicity of the pyridine nitrogen, aligning with trends observed in fluorinated pharmaceuticals . Fluorine atoms in 4-chloro-2,5-difluoropyridine enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Commercial Viability :

Stability and Reactivity

- Thermodynamic Stability : Fluorine’s strong C-F bonds contribute to the stability of all three compounds, but the difluoromethyl group’s rotational freedom may introduce conformational variability in interactions with biological targets .

Biologische Aktivität

2,5-Dichloro-4-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes two chlorine atoms and a difluoromethyl group attached to the pyridine ring. Research into its biological activity has revealed various applications, particularly in antimicrobial and antiviral domains.

The molecular formula of this compound is CHClFN. The presence of halogens (chlorine and fluorine) contributes to its reactivity and biological interactions. The compound can undergo several types of chemical reactions, including nucleophilic substitutions and oxidation processes, making it versatile for further chemical modifications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the difluoromethyl group enhances lipophilicity and facilitates interaction with cellular membranes or specific proteins involved in microbial resistance mechanisms. This could lead to disruption of bacterial cell division or inhibition of viral replication processes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dichloro-5-(trifluoromethyl)pyridine | Trifluoromethyl group instead of difluoromethyl | Antibacterial against Gram-positive bacteria |

| 2,4-Dichloro-6-methylpyridine | Methyl group addition | Antimycobacterial activity noted |

| 2,5-Dichloro-3-(difluoromethyl)pyridine | Different substitution pattern | Potential antiviral properties explored |

This table highlights how slight variations in structure can lead to different biological activities.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that pyridine derivatives exhibit varying degrees of antimicrobial activity against a panel of bacteria. Compounds similar to this compound showed effective inhibition at concentrations lower than 100 µg/mL .

- Resistance Mechanisms : Investigations into the resistance mechanisms employed by M. tuberculosis revealed that mutations in specific genes (e.g., mmpR5) were linked to reduced susceptibility to pyridine derivatives. This insight suggests a need for combination therapies involving these compounds .

- Synthesis and Optimization : Recent synthetic routes have been developed to enhance the yield and purity of pyridine derivatives like this compound. These advancements are crucial for scaling up production for clinical studies .

Q & A

Q. What are the recommended synthetic routes for 2,5-Dichloro-4-(difluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and difluoromethylation of pyridine precursors. A site-selective method for integrating the difluoromethyl group into pyridines uses transition-metal catalysts or radical-mediated pathways to ensure regioselectivity . Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of fluorinating agents like DAST) is critical. For instance, excess chlorinating agents may lead to over-halogenation, reducing yield . Characterization via H/F NMR and HPLC (as in ) confirms purity and regioisomeric ratios.

Q. How can structural contradictions in spectroscopic data for this compound be resolved?

Conflicting NMR or mass spectrometry results often arise from residual solvents, isotopic patterns (e.g., Cl/Cl), or tautomeric equilibria. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters, and temperature-dependent NMR studies to identify dynamic processes. Cross-validation with X-ray crystallography (as in ) resolves ambiguities in substituent positioning .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR : H, C, and F NMR to confirm substituent positions and fluorine integration .

- XRD : Resolves crystal packing and H-bonding interactions (e.g., as in ) .

- HPLC-MS : Quantifies purity and detects byproducts from incomplete halogenation .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for storage conditions .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

The difluoromethyl group (-CFH) exhibits strong electron-withdrawing effects, lowering the pyridine ring’s electron density and enhancing susceptibility to nucleophilic aromatic substitution. DFT studies (e.g., ) show that the group’s inductive effects stabilize transition states in Suzuki-Miyaura couplings. However, steric hindrance from the -CFH group may reduce reactivity with bulky coupling partners .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

The electron-withdrawing Cl and -CFH groups deactivate the pyridine ring toward electrophilic attack, enhancing stability in acidic media. In basic conditions, the lone pair on the pyridine nitrogen participates in resonance, reducing susceptibility to hydrolysis. Degradation studies (e.g., via LC-MS) identify primary decomposition products, such as dehalogenated derivatives .

Q. How can computational methods (e.g., DFT) predict the compound’s interaction with biological targets?

DFT calculations model charge distribution and frontier molecular orbitals to predict binding affinities. For example, the -CFH group’s polarity may facilitate hydrogen bonding with enzymatic active sites, as seen in pyridine-based corrosion inhibitors ( ). Molecular docking simulations further validate interactions with targets like kinases or bacterial enzymes .

Q. What strategies mitigate cytotoxicity while retaining bioactivity in drug discovery applications?

Structure-activity relationship (SAR) studies suggest modifying substituent positions to balance lipophilicity and solubility. Introducing hydrophilic groups (e.g., -OH or -NH) at the 3-position improves water solubility without compromising antimicrobial activity, as demonstrated in pyridine derivatives targeting multidrug-resistant pathogens .

Q. Are there contradictions in reported biological activities, and how can they be addressed?

Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., pH, bacterial strain variability). Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Additionally, metabolite profiling (e.g., via LC-MS/MS) identifies degradation products that may alter bioactivity .

Methodological Considerations

Q. How to design experiments for evaluating the compound’s corrosion inhibition properties?

- Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to measure inhibition efficiency on metal surfaces .

- Surface Analysis : SEM-EDS or AFM quantifies adsorption layers formed by the compound on alloys .

- Comparative Studies : Benchmark against known inhibitors like benzotriazole to contextualize performance .

Q. What protocols optimize the compound’s use as a ligand in coordination chemistry?

- Chelation Studies : Titrate with metal salts (e.g., Cu, Fe) and monitor via UV-Vis spectroscopy for complex formation.

- Single-Crystal XRD : Resolve metal-ligand coordination geometry, as in ’s H-bonding analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.